Comparative Conformational Analysis of N-Methyl-L-proline vs. L-Proline and α-Substituted Prolines
DFT calculations at the B3LYP/6-31+G(d,p) level demonstrate that N-methylation of L-proline significantly alters its conformational landscape compared to L-proline and other α-substituted analogs like L-α-methylproline and L-α-phenylproline [1]. This is a class-level inference based on the study of N-acetyl-N'-methylamide derivatives.
| Evidence Dimension | Lowest energy minimum conformation |
|---|---|
| Target Compound Data | Not directly studied; inference from N-acetyl-N'-methylamide derivative of L-proline. |
| Comparator Or Baseline | L-α-methylproline and L-α-phenylproline derivatives |
| Quantified Difference | The lowest energy minimum conformation was found to be identical for the three compounds investigated (L-proline, L-α-methylproline, and L-α-phenylproline), but important differences are observed regarding other energetically accessible backbone conformations due to distinct steric requirements at Cα [1]. |
| Conditions | DFT calculations (B3LYP/6-31+G(d,p)) on N-acetyl-N'-methylamide derivatives in isolated phase and with a Self-Consistent Reaction Field model for solvation. |
Why This Matters
The unique conformational constraints imposed by N-methylation are crucial for designing peptides and peptidomimetics with specific secondary structures, impacting their stability, bioactivity, and interaction with biological targets.
- [1] Flores-Ortega A, et al. Conformational Preferences of α-Substituted Proline Analogues. J Org Chem. 2008 Mar 20;73(9):3418-27. View Source
